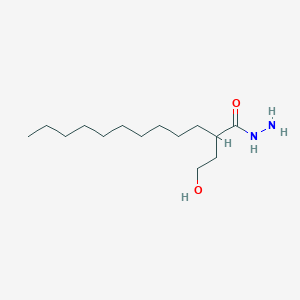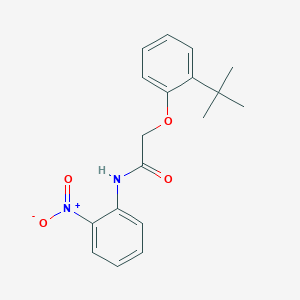![molecular formula C25H28N4O6 B4883304 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline, also known as FE-200665, is a novel small molecule compound that has been synthesized for scientific research purposes. It has shown promising results in various preclinical studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has also been shown to modulate the activity of neurotransmitters, including dopamine and serotonin. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has several advantages for use in laboratory experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has some limitations for use in laboratory experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline. One potential direction is to further investigate its potential as a cancer treatment. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has shown potential as a treatment for neurodegenerative diseases, and further research is needed to determine its safety and efficacy in humans. Another potential direction for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Overall, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline is a promising compound that has the potential to be used in the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenethylamine with 2-nitro-4-chlorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-(2-furoyl)-1-piperazine to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-33-22-8-5-18(16-24(22)34-2)9-10-26-20-17-19(6-7-21(20)29(31)32)27-11-13-28(14-12-27)25(30)23-4-3-15-35-23/h3-8,15-17,26H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTOCXCZISZCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)-1-piperazinyl]acetamide diethanedioate](/img/structure/B4883221.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)

![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4883275.png)

![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)